molecular formula C19H18N6OS B2606109 2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{(E)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-4(5H)-one CAS No. 956990-20-8

2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{(E)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-4(5H)-one

Cat. No. B2606109
CAS RN: 956990-20-8
M. Wt: 378.45
InChI Key: FPDRTYMQHRBNMO-GHRIWEEISA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyrazole ring, and a thiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is a simple aromatic ring organic compound that consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Thiazole is a heterocyclic compound that consists of a 5-membered aromatic ring containing both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole, pyrazole, and thiazole rings would contribute to the compound’s aromaticity, which could influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole, pyrazole, and thiazole rings could potentially undergo a variety of reactions, including substitution, addition, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole, pyrazole, and thiazole rings could contribute to its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of a range of derivatives, including 5-arylazothiazole and pyrazolopyrimidine, highlighting their potential antimicrobial activities. These compounds were synthesized through reactions involving hydrazonoyl halides, showcasing a method to develop new antimicrobial agents (Abdelhamid et al., 2010).

Spectroscopic and Thermodynamic Properties

Another research effort focused on the spectroscopic, thermodynamic properties, and Fukui function analysis of derivatives of the mentioned compound. This study utilized Hartree Fock Theory and Density Functional Theory to compute various properties, contributing to the understanding of the compound's stability and reactivity (Uppal et al., 2019).

Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives

Further research into the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives was conducted, with a focus on their reactivity towards different cyclic anhydrides. This study underscores the versatility of the compound in generating a variety of derivatives with potential biological activities (Rahmouni et al., 2014).

Cytotoxicity and Molecular Docking Study

Another significant application is in the synthesis and evaluation of complexes containing the thiazole moiety for cytotoxicity against cancer cell lines. This includes a detailed molecular docking study, indicating the compound's potential as a lead for anti-cancer drugs (Shafeeulla et al., 2017).

Antioxidant Activity

The compound's derivatives have also been studied for their antioxidant activity. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were examined, demonstrating significant antioxidant activity, which could be beneficial in developing therapeutic agents (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine, materials science, and chemical synthesis . Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

(5E)-2-(3-imidazol-1-ylpropylimino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c26-18-17(13-15-5-1-2-6-16(15)25-11-4-8-22-25)27-19(23-18)21-7-3-10-24-12-9-20-14-24/h1-2,4-6,8-9,11-14H,3,7,10H2,(H,21,23,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDRTYMQHRBNMO-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NCCCN3C=CN=C3)S2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NCCCN3C=CN=C3)S2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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